2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenoxy group, a pyrazolyl group, and a piperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to form 2-chlorophenol. This is followed by the etherification of 2-chlorophenol with an appropriate alkylating agent to yield 2-chlorophenoxyalkane.
Synthesis of the Pyrazolyl Intermediate: The next step involves the synthesis of the pyrazolyl intermediate. This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.
Coupling of Intermediates: The final step involves the coupling of the chlorophenoxy and pyrazolyl intermediates with a piperidine derivative. This is typically achieved through a nucleophilic substitution reaction, where the piperidine nitrogen attacks the electrophilic carbon of the chlorophenoxy intermediate, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, improved reaction conditions (e.g., temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Biology: It is used in biological research to study its effects on cellular processes and pathways, including its potential as a modulator of biological activity.
Industrial Applications: The compound’s unique chemical properties make it useful in various industrial processes, such as the synthesis of other complex molecules or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]propanone
- 2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]butanone
Uniqueness
Compared to similar compounds, 2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering distinct advantages over other related molecules.
Properties
IUPAC Name |
2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-13-5-1-2-6-15(13)22-11-16(21)20-9-3-4-12(10-20)14-7-8-18-19-14/h1-2,5-8,12H,3-4,9-11H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIPPARHMFWBSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)COC2=CC=CC=C2Cl)C3=CC=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.